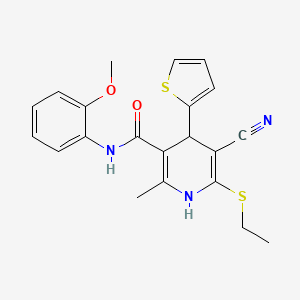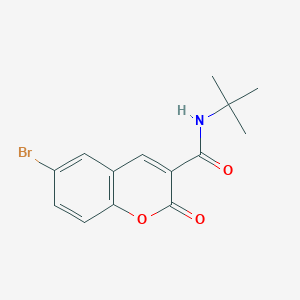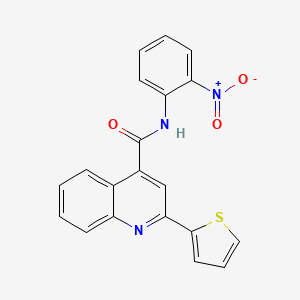![molecular formula C17H14FNO5 B5096753 [3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate](/img/structure/B5096753.png)
[3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate is a complex organic compound characterized by the presence of acetyloxy and fluorobenzoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 3-hydroxy-5-aminophenyl acetate with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy or fluorobenzoyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its acetyloxy group can act as a substrate for esterases, while the fluorobenzoyl group can be used in binding studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the fluorobenzoyl group suggests possible applications in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. The fluorobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
[3-Acetyloxy-5-[(4-chlorobenzoyl)amino]phenyl] acetate: Similar structure but with a chlorine atom instead of fluorine.
[3-Acetyloxy-5-[(4-methylbenzoyl)amino]phenyl] acetate: Similar structure but with a methyl group instead of fluorine.
[3-Acetyloxy-5-[(4-nitrobenzoyl)amino]phenyl] acetate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in [3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
特性
IUPAC Name |
[3-acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5/c1-10(20)23-15-7-14(8-16(9-15)24-11(2)21)19-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZFULRIUCEWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5096673.png)
![(5-Bromofuran-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B5096678.png)

![2-(4-fluorophenyl)-N-[(1S)-1-(hydroxymethyl)propyl]-4-quinolinecarboxamide](/img/structure/B5096700.png)
![2,7-diamino-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5096706.png)
![Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate](/img/structure/B5096707.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinol](/img/structure/B5096713.png)
![N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5096717.png)


![2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B5096737.png)
![10-(4-bromophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5096745.png)
![1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5096749.png)
![4-(3-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5096769.png)
